canagliflozin hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

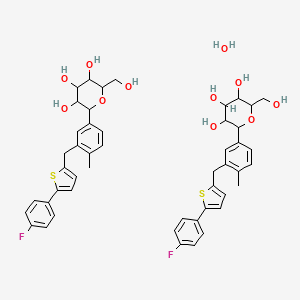

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOFTEAWFCUTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52F2O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

canagliflozin hemihydrate mechanism of action in renal glucose reabsorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of canagliflozin (B192856) hemihydrate, focusing on its role in renal glucose reabsorption. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this sodium-glucose cotransporter 2 (SGLT2) inhibitor.

Core Mechanism: Competitive Inhibition of SGLT2

Canagliflozin is a potent and selective inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubule of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1] By competitively and reversibly binding to SGLT2, canagliflozin effectively blocks this reabsorption process.[3][4] This inhibition leads to a lowering of the renal threshold for glucose (RTG), the plasma glucose concentration at which glucose begins to be excreted in the urine.[2][3] Consequently, there is a significant increase in urinary glucose excretion (UGE), which directly contributes to a reduction in plasma glucose levels in patients with type 2 diabetes mellitus.[1][2][3] This mechanism of action is independent of insulin (B600854) secretion or sensitivity.[2]

The inhibition of SGLT2 by canagliflozin is highly selective over SGLT1, another sodium-glucose cotransporter found in the kidneys and intestines.[5][6] This selectivity is crucial as SGLT1 plays a key role in glucose absorption in the gut.

Quantitative Data on Canagliflozin's Efficacy

The following tables summarize the key quantitative data demonstrating the potency and efficacy of canagliflozin in inhibiting SGLT2 and its impact on renal glucose handling.

Table 1: In Vitro Inhibitory Activity of Canagliflozin

| Parameter | SGLT1 | SGLT2 | Selectivity (SGLT1/SGLT2) | Reference |

| Ki (nM) | 770.5 | 4.0 | ~192-fold | [5][6] |

| IC50 (nM) | 663 | 4.2 | ~158-fold | [7] |

Table 2: Effect of Canagliflozin on Renal Glucose Threshold (RTG) in Animal Models

| Animal Model | Treatment | Baseline RTG (mg/dL) | Post-treatment RTG (mg/dL) | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Canagliflozin (1 mg/kg) | 415 ± 12 | 94 ± 10 | [8][9] |

Table 3: Effect of Canagliflozin on 24-Hour Urinary Glucose Excretion (UGE)

| Study Population | Canagliflozin Dose | Mean Increase in UGE ( g/day ) | Reference |

| Healthy Subjects | 100 mg | ~77 - 119 | [10] |

| Healthy Subjects | 300 mg | ~77 - 119 | [10] |

| Patients with Type 2 Diabetes | 50 mg - 300 mg daily | 35.4 - 61.6 (mg/mg creatinine) | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of canagliflozin's action and a typical experimental workflow for its evaluation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. adc.bmj.com [adc.bmj.com]

- 5. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Glucosuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]

The Genesis of a Glycosuric Agent: A Technical Guide to the Discovery and Development of Canagliflozin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin (B192856), marketed as Invokana®, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). As the first sodium-glucose cotransporter 2 (SGLT2) inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in March 2013, it introduced a novel, insulin-independent mechanism for glycemic control.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of canagliflozin, tailored for the scientific community.

The Discovery of Canagliflozin: From Natural Product to a Novel C-Glucoside

The journey to canagliflozin began with the natural product phlorizin, an O-glucoside found in the bark of apple trees, which was known to induce glycosuria. However, phlorizin's therapeutic potential was limited by its poor oral bioavailability and lack of selectivity. The initial development of SGLT2 inhibitors focused on O-glucoside analogues, but these compounds were susceptible to hydrolysis by β-glucosidases in the intestine.[4][5][6]

A breakthrough came from researchers at Mitsubishi Tanabe Pharma, who explored the development of C-glucosides. These compounds, where the anomeric carbon of the glucose moiety is directly linked to an aglycone, offered greater metabolic stability.[4] Through structure-activity relationship (SAR) studies, it was discovered that incorporating a thiophene (B33073) ring into the C-glucoside structure led to potent and selective SGLT2 inhibition.[4][7] This line of research culminated in the identification of canagliflozin (initially compound 4b-3), a C-glucoside with a thiophene ring that demonstrated high potency and selectivity for SGLT2 over SGLT1.[4][8]

Chemical Synthesis

The synthesis of canagliflozin has been a subject of extensive process development to enable large-scale, commercially viable production. The core of the synthesis involves the creation of the C-glucoside bond and the construction of the thiophene-containing aglycone. Optimized synthetic routes often employ Quality by Design (QbD) principles to ensure robustness and purity.[9][10] Key steps in a common synthetic pathway include a Friedel-Crafts acylation, followed by a reductive elimination, C-arylation, and a final reduction to yield canagliflozin.[9][10]

Mechanism of Action: SGLT2 Inhibition and Beyond

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein located in the proximal convoluted tubules of the kidneys.[9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[9] By inhibiting SGLT2, canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][9][11] This action is independent of insulin (B600854) secretion and sensitivity.[9]

Signaling Pathways

Beyond its direct effect on glucose transport, canagliflozin has been shown to modulate intracellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.[12][13][14][15][16] Canagliflozin can inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[12][17] This activates AMPK, a key cellular energy sensor.[12][14][17] AMPK activation, in turn, can lead to the inhibition of the mTOR pathway, which is involved in cell growth and proliferation.[13][15][16] This modulation of cellular metabolism may contribute to some of the observed cardiovascular and renal protective effects of canagliflozin.[14][18]

Preclinical Development

In Vitro Studies

The inhibitory activity of canagliflozin against SGLT2 was determined using in vitro assays. A common method involves the use of a human kidney proximal tubule cell line, such as HK-2, which endogenously expresses SGLT2. The assay measures the uptake of a fluorescent glucose analog, like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces glucose uptake by 50% is determined as the IC50 value.

Table 1: In Vitro Inhibitory Activity of Canagliflozin

| Target | Cell Line | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 | CHO-hSGLT2 | 4.4 | ~155-fold |

| Human SGLT1 | CHO-hSGLT1 | 684 | |

| Rat SGLT2 | CHO-rSGLT2 | 3.7 | |

| Mouse SGLT2 | CHO-mSGLT2 | 2.0 | |

| Data from Nomura et al., 2010[4] |

Animal Models

Preclinical studies in various animal models of T2DM and obesity were crucial in establishing the in vivo efficacy and safety profile of canagliflozin. These studies demonstrated that canagliflozin effectively lowered blood glucose levels, reduced body weight, and improved insulin sensitivity.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of T2DM, are typically used.

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

-

Dosing: Canagliflozin or vehicle is administered orally at various doses.

-

Fasting: Rats are fasted overnight prior to the OGTT.

-

Glucose Challenge: A concentrated glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

-

Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Clinical Development

The clinical development of canagliflozin involved a comprehensive program of Phase I, II, and III trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacokinetic Properties of Canagliflozin in Healthy Adults

| Parameter | 100 mg Dose | 300 mg Dose |

| Tmax (hours) | 1-2 | 1-2 |

| Absolute Bioavailability | ~65% | ~65% |

| Protein Binding | 99% | 99% |

| Terminal Half-life (hours) | 10.6 | 13.1 |

| Metabolism | O-glucuronidation (UGT1A9, UGT2B4) | O-glucuronidation (UGT1A9, UGT2B4) |

| Excretion | Feces (~43%), Urine (~33%) | Feces (~43%), Urine (~33%) |

| Data compiled from multiple sources.[13] |

Phase III Clinical Trials: The CANTATA Program

The CANagliflozin Treatment And Trial Analysis (CANTATA) program was a series of Phase III trials that assessed the efficacy and safety of canagliflozin as monotherapy and as an add-on to other antihyperglycemic agents.

Table 3: Key Efficacy Results from the CANTATA-M (Monotherapy) Trial at 26 Weeks

| Endpoint | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |

| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 |

| Change in Body Weight (%) | -0.6 | -2.5 | -3.4 |

| Change in Systolic BP (mmHg) | -0.1 | -3.7 | -5.4 |

| Data from Stenlöf et al., 2013 |

Experimental Protocol: CANTATA-M Trial (NCT01081834) [9][10][19]

-

Design: A 26-week, randomized, double-blind, placebo-controlled, Phase III trial.

-

Participants: 584 adults with T2DM inadequately controlled with diet and exercise.

-

Intervention: Participants were randomized (1:1:1) to receive canagliflozin 100 mg, canagliflozin 300 mg, or placebo once daily.

-

Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at week 26.

-

Secondary Endpoints: Proportion of subjects achieving HbA1c <7.0%, change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), body weight, and systolic blood pressure.

Cardiovascular and Renal Outcomes: The CANVAS Program

The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, an integrated analysis of two large clinical trials (CANVAS and CANVAS-R), was designed to evaluate the long-term cardiovascular and renal effects of canagliflozin.[11][20][21][22][23][24][25][26][27]

Table 4: Primary and Key Secondary Outcomes from the CANVAS Program

| Outcome | Canagliflozin (Events per 1000 patient-years) | Placebo (Events per 1000 patient-years) | Hazard Ratio (95% CI) |

| Primary Outcome (MACE) | 26.9 | 31.5 | 0.86 (0.75-0.97) |

| Death from any cause | 17.5 | 20.5 | 0.87 (0.74-1.01) |

| Hospitalization for Heart Failure | 5.5 | 8.7 | 0.67 (0.52-0.87) |

| Progression of Albuminuria | 89.4 | 128.7 | 0.73 (0.67-0.79) |

| Renal Composite Outcome | 5.5 | 9.0 | 0.60 (0.47-0.77) |

| MACE: Major Adverse Cardiovascular Events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke). Renal Composite Outcome: 40% reduction in eGFR, need for renal-replacement therapy, or renal death. Data from Neal et al., 2017. |

Experimental Protocol: CANVAS Program (NCT01032629, NCT01989754) [11][20][27]

-

Design: Two integrated, randomized, double-blind, placebo-controlled trials.

-

Participants: 10,142 patients with T2DM and high cardiovascular risk.

-

Intervention: Participants were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.

-

Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

-

Key Secondary Outcomes: Hospitalization for heart failure and a composite of renal outcomes.

-

Endpoint Adjudication: All potential primary and key secondary endpoint events were prospectively adjudicated by an independent, blinded endpoints committee.[26]

Conclusion

The discovery and development of canagliflozin marked a pivotal moment in the treatment of type 2 diabetes. Its journey from a natural product lead to a highly selective and metabolically stable C-glucoside SGLT2 inhibitor showcases the power of medicinal chemistry and a deep understanding of disease pathophysiology. The extensive preclinical and clinical development programs not only established its efficacy in glycemic control but also revealed its significant benefits in reducing cardiovascular and renal complications, fundamentally changing the landscape of diabetes management.

References

- 1. Efficacy and safety of canagliflozin versus glimepiride in patients with type 2 diabetes inadequately controlled with metformin (CANTATA-SU): 52 week results from a randomised, double-blind, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of canagliflozin in patients with type 2 diabetes mellitus inadequately controlled with metformin and sulphonylurea: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Canagliflozin review – safety and efficacy profile in patients with T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Story of Serendipities: From Phlorizin to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ectrx.org [ectrx.org]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. The CANTATA-M (CANagliflozin Treatment and Trial Analysis - Monotherapy) Trial | DecenTrialz [decentrialz.com]

- 11. Rationale, design, and baseline characteristics of the Canagliflozin Cardiovascular Assessment Study (CANVAS)--a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Canagliflozin ameliorates high glucose-induced apoptosis in NRK-52E cells via inhibiting oxidative stress and activating AMPK/mTOR-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term efficacy and safety of canagliflozin monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise: findings from the 52-week CANTATA-M study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

- 23. researchgate.net [researchgate.net]

- 24. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gpnotebook.com [gpnotebook.com]

- 26. benchchem.com [benchchem.com]

- 27. Canagliflozin and renal outcomes in type 2 diabetes: results from the CANVAS Program randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Canagliflozin Hemihydrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of its stable hemihydrate form. Detailed methodologies for its synthesis, crystal structure determination, and key analytical procedures are presented to support further research and development. The mechanism of action, focusing on the SGLT2 inhibition pathway, is also elucidated with a corresponding signaling pathway diagram. All quantitative data has been systematically organized into tables for clarity and comparative analysis.

Chemical Identity and Structure

Canagliflozin hemihydrate is the hydrated form of canagliflozin, a C-glucoside with a thiophene (B33073) ring. Its chemical structure is fundamental to its selective inhibition of SGLT2.

Chemical Name: (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate

Molecular Formula: C₂₄H₂₅FO₅S · 0.5H₂O

Molecular Weight: 453.53 g/mol

CAS Number: 928672-86-0

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 94-96 °C | [2][3] |

| pKa | 13.34 | [1] |

| LogP | 3.44 | [1] |

| Solubility | ||

| in Water | 46.4 µg/mL | [4] |

| in HCl (pH 1.0) | 47.0 µg/mL | [4] |

| in Ethanol | ≥40.2 mg/mL | [5] |

| in DMSO | ≥83.4 mg/mL | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative laboratory-scale protocol is outlined below, based on established synthetic routes.

Experimental Workflow for Canagliflozin Synthesis

References

A Technical Guide to the Synthesis and Characterization of Canagliflozin Hemihydrate Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of canagliflozin (B192856) hemihydrate, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2] The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they can influence stability, solubility, dissolution rate, and bioavailability.[1] Canagliflozin exists in multiple crystalline forms, including a hemihydrate, which contains 0.5 molar equivalents of water.[3] Understanding the synthesis and detailed characterization of this specific hydrate (B1144303) is essential for ensuring product quality and therapeutic efficacy.

Synthesis of Canagliflozin Hemihydrate

The synthesis of canagliflozin generally involves a multi-step process culminating in the formation of the final API, which is then crystallized under specific conditions to yield the desired hemihydrate form. The overall process can be visualized as a sequence of key chemical transformations and purification steps.

A common route involves the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with a substituted benzoyl chloride, followed by reduction.[2][4] The resulting aglycone is then coupled with a protected glucose derivative. The final deprotection and crystallization steps are critical for obtaining the this compound crystalline form.[2]

Caption: General synthesis and crystallization workflow for this compound.

The formation of the hemihydrate is highly dependent on the crystallization conditions, particularly the solvent system and water content.[5] Several methods have been documented:

-

Protocol 1: Ethyl Acetate/n-Heptane/Water System

-

Dissolve crude canagliflozin in ethyl acetate.[6]

-

Add a specific amount of water (e.g., targeting slightly more than 0.5 molar equivalents).[5]

-

Heat the solution to approximately 35-40°C to ensure complete dissolution.[5][6]

-

Add n-heptane dropwise as an anti-solvent until turbidity is observed.[6]

-

Stir the mixture for several hours to allow for crystal formation.[6]

-

Isolate the resulting solid by filtration and dry under vacuum.[5] The final product's water content should be verified by Karl Fischer titration to be approximately 2.0%.[5]

-

-

Protocol 2: Methanol/Water System

-

Dissolve crude canagliflozin in methanol.[7]

-

Add water to the solution; a typical volume ratio is 1:1.1 to 1:1.5 (methanol:water).[8]

-

Optionally, introduce seed crystals of this compound to facilitate crystallization.[8]

-

Allow the solvent to evaporate slowly at a controlled temperature (e.g., 15-25°C).[8]

-

Collect the resulting crystals. This method is also suitable for growing single crystals for X-ray diffraction analysis.[8]

-

-

Protocol 3: Acetone (B3395972)/Water System

Characterization of Crystalline Forms

The characterization of this compound relies on several analytical techniques to confirm its crystal structure, thermal properties, and water content.

Caption: Characterization workflow for canagliflozin crystalline forms.

PXRD is a primary technique for identifying crystalline forms. Each polymorph exhibits a unique diffraction pattern. Several crystalline forms of this compound have been reported, each with characteristic peaks.

Table 1: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Forms

| Form "CG-Hemi"[1] | Form R1[3] | Form from CN103641822[10] |

| 3.87 | 6.7 | 3.86 |

| 7.96 | 10.0 | 15.46 |

| 8.64 | 12.0 | 17.30 |

| 9.66 | 12.7 | 18.80 |

| 10.94 | 13.2 | 19.10 |

| 15.48 | 14.2 | 20.26 |

| 17.34 | 14.9 | - |

| 18.74 | 15.4 | - |

| 19.14 | 16.1 | - |

| 20.30 | 16.7 | - |

| - | 18.1 | - |

| - | 19.5 | - |

| - | 20.8 | - |

| - | 24.0 | - |

| - | 28.5 | - |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal events and water content of the crystalline form.

Table 2: Thermal Analysis Data for Canagliflozin Hydrates

| Crystalline Form | Technique | Observation | Reference |

| Hemihydrate (Form R1) | DSC | Single endotherm at approximately 86°C.[3] | [3] |

| Hemihydrate | KF | Water content measured at 2.03%.[5] | [5] |

| Monohydrate (Form R2) | DSC | Endotherms at approximately 57°C, 76°C, and 102°C.[11] | [11] |

| Monohydrate | TGA | Weight loss of about 3% to 5% between 50°C and 100°C.[12] | [12] |

The data shows distinct thermal behaviors between the hemihydrate and monohydrate forms. The hemihydrate (Form R1) displays a single, sharp endotherm, while the monohydrate exhibits more complex thermal transitions.[3][11] The theoretical water content for a hemihydrate is approximately 1.98%, which aligns well with experimental Karl Fischer data.[5]

-

Powder X-Ray Diffraction (PXRD):

-

Instrument: PANalytical X'Pert PRO or equivalent.

-

Radiation: CuKα radiation (e.g., at 45kV and 40 mA).

-

Scan Range: Typically 3-40° in 2θ.

-

Step Size: 0.02°.[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: Mettler-Toledo 821e or equivalent.

-

Temperature Range: 30°C to 300°C.

-

Scanning Rate: 10°C/minute.[3]

-

-

Thermogravimetric Analysis (TGA):

-

Instrument: TA Instruments Q500 or equivalent.

-

Temperature Range: Room temperature to 300°C.

-

Heating Rate: 10°C/minute.[3]

-

-

Karl Fischer (KF) Titration:

-

Instrument: Metrohm KF titrator or equivalent.

-

Medium: Methanol.[3]

-

Conclusion

The synthesis and crystallization of this compound require precise control over reaction conditions, particularly the solvent system and water content, to ensure the formation of the desired crystalline form. Multiple polymorphic forms of the hemihydrate have been identified, each distinguishable by a unique set of PXRD peaks and distinct thermal characteristics. The detailed protocols and characterization data presented in this guide serve as a critical resource for researchers and professionals in pharmaceutical development, aiding in the consistent production and quality control of canagliflozin API.

References

- 1. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 928672-86-0 [chemicalbook.com]

- 3. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]

- 7. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104744449A - Preparation method of this compound and monocrystal thereof - Google Patents [patents.google.com]

- 9. US20170114051A1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]

- 12. EP3148979B1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]

Canagliflozin Hemihydrate: A Technical Guide to Solubility and Dissolution Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and dissolution characteristics of canagliflozin (B192856) hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. As a Biopharmaceutics Classification System (BCS) Class IV drug, canagliflozin exhibits both low solubility and low permeability, presenting significant challenges in formulation development to ensure adequate bioavailability.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows and related mechanisms.

Physicochemical Properties and Solubility

Canagliflozin hemihydrate is practically insoluble in aqueous media across a wide pH range of 1.1 to 12.9.[6] Its poor aqueous solubility is a critical factor influencing its dissolution rate and subsequent absorption. The hemihydrate form, however, demonstrates more favorable solubility and dissolution properties compared to the monohydrate form.[7][8][9][10]

Quantitative Solubility Data

The following tables summarize the equilibrium solubility and intrinsic dissolution rates of this compound in various media.

| Solvent/Medium | Temperature | Solubility | Citation |

| Water | Not Specified | 46.4 µg/mL | [7] |

| HCl Solution (pH 1.0) | Not Specified | 47.0 µg/mL | [7] |

| Ethanol | Not Specified | ~30 mg/mL | [11] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [11] |

| Dimethyl Formamide | Not Specified | ~30 mg/mL | [11] |

| Aqueous Buffers | Not Specified | Sparingly soluble | [11] |

| 1:7 Solution of Ethanol:PBS (pH 7.2) | Not Specified | ~0.125 mg/mL | [11] |

Table 1: Equilibrium Solubility of this compound

| Medium | Intrinsic Dissolution Rate | Comparison to Monohydrate | Citation |

| Water | 0.78 µg·mL⁻¹·min⁻¹ | 3.25 times faster | [7] |

| HCl Solution (pH 1.0) | 1.20 µg·mL⁻¹·min⁻¹ | 3.6 times faster | [7] |

Table 2: Intrinsic Dissolution Rate of this compound

Strategies for Enhancing Solubility and Dissolution

Given the low intrinsic solubility of canagliflozin, various formulation strategies have been explored to improve its dissolution profile and bioavailability. These include:

-

Co-crystallization: The formation of co-crystals with conformers like thiourea (B124793) has been shown to enhance solubility.[1][3][5]

-

Amorphous Solid Dispersions: Creating solid dispersions with polymers such as Eudragit® E PO or hydroxypropyl-β-cyclodextrin (HP-β-CD) using techniques like solvent evaporation or spray drying can significantly increase solubility and dissolution rates.[12][13][14]

-

Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced saturation solubility and dissolution velocity.[4]

-

Silica-Lipid Hybrid Particles: This novel approach has also been investigated to improve the solubility and dissolution of canagliflozin.[15]

The following diagram illustrates the workflow for developing and characterizing these enhanced formulations.

Caption: Formulation strategies to enhance canagliflozin solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and dissolution properties.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of poorly soluble compounds.[16][17]

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent or buffer in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period to reach equilibrium.[18] The duration should be determined by preliminary experiments, ensuring that the concentration of the dissolved drug does not change significantly over the final time points (e.g., 24, 48, and 72 hours).[18]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the drug onto the filter material.[17]

-

Analysis: The concentration of canagliflozin in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]

The workflow for this protocol is visualized below.

Caption: Workflow for the shake-flask solubility method.

In Vitro Dissolution Testing

Dissolution testing evaluates the rate and extent to which the active pharmaceutical ingredient is released from a solid dosage form. For poorly soluble drugs like canagliflozin, the choice of dissolution medium and apparatus is critical.

-

Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle) are commonly used.[19][20]

-

Medium: Due to the low aqueous solubility, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant dissolution data compared to standard buffers.[21] The use of surfactants like sodium lauryl sulfate (B86663) (SLS) or Tween 80 in the dissolution medium is often necessary to achieve sink conditions.[19][22]

-

Test Conditions:

Example Protocol for Immediate-Release Tablets:

-

Apparatus Setup: Assemble a USP Apparatus 2 (Paddle) with 900 mL of dissolution medium (e.g., 0.25% Tween 80 in water) maintained at 37 ± 0.5 °C.[22]

-

Sample Introduction: Place one tablet in each vessel.

-

Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).[22]

-

Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Analysis: Filter the samples and analyze the concentration of dissolved canagliflozin using a validated HPLC method.

Mechanism of Action: SGLT2 Inhibition

The therapeutic efficacy of canagliflozin is dependent on its ability to reach its site of action in the kidneys and inhibit SGLT2. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[25][26] The solubility and dissolution of canagliflozin are, therefore, prerequisites for its absorption and subsequent pharmacological activity.

The following diagram illustrates the mechanism of SGLT2 inhibition by canagliflozin.

References

- 1. [PDF] Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 4. A recent solidification approach for nanosuspension: formulation, optimisation and evaluation of canagliflozin immediate release pellets [foliamedica.bg]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. ijpsr.com [ijpsr.com]

- 13. NOVEL AMORPHOUS SOLID DISPERSIONS OF this compound IN EUDRAGIT | Semantic Scholar [semanticscholar.org]

- 14. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. scispace.com [scispace.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. who.int [who.int]

- 19. fda.gov [fda.gov]

- 20. rssl.com [rssl.com]

- 21. biorelevant.com [biorelevant.com]

- 22. patents.justia.com [patents.justia.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. fip.org [fip.org]

- 25. medkoo.com [medkoo.com]

- 26. This compound: Application, Synthesis, Toxicity and safety_Chemicalbook [chemicalbook.com]

The Journey of Canagliflozin Hemihydrate Through the Body: A Preclinical Perspective

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Canagliflozin (B192856) Hemihydrate in Preclinical Models

For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetics and metabolism of a drug candidate is paramount to its successful clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of canagliflozin hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in key preclinical models: mice, rats, and dogs.

Pharmacokinetic Profile: A Quantitative Summary

Oral administration of canagliflozin leads to its rapid absorption, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours in preclinical species.[1][2] The drug exhibits dose-dependent increases in systemic exposure (AUC) and Cmax.[3] The following tables summarize the key pharmacokinetic parameters of canagliflozin in mice, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Canagliflozin in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| 100 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

Table 2: Pharmacokinetic Parameters of Canagliflozin in Rats

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t½) (h) |

| 3 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| 10 | Oral | 1530 ± 340 | 1.5 | 8450 ± 1820 | 8.9 ± 1.5 |

| 20 | Oral | 2504 (in diabetic rats) | 1.5 (in diabetic rats) | 17375 (in diabetic rats) | 11.6 (in diabetic rats) |

Data for the 10 mg/kg dose is derived from a study on the pharmacokinetic interactions of canagliflozin.[4][5] Data for the 20 mg/kg dose is from a study in a type 2 diabetic rat model.[6]

Table 3: Pharmacokinetic Parameters of Canagliflozin in Dogs

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| 4 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

Unraveling the Metabolic Pathways

The primary route of metabolic clearance for canagliflozin differs between preclinical species and humans. In animals, oxidation is a major pathway, while in humans, direct glucuronidation is predominant.[1][3] The unchanged drug is the main component found in the systemic circulation across all species.[1]

Two major, pharmacologically inactive O-glucuronide metabolites, M5 and M7, have been identified.[1][3] In humans, these metabolites represent a significant portion of the total drug-related exposure in plasma.[3] While their plasma concentrations are lower in mice and rats compared to humans, biliary profiling indicates significant exposure of the rodent liver to M5 and M7.[3] The formation of these water-soluble glucuronides is considered a safe detoxification pathway.[3]

The following diagram illustrates the primary metabolic pathways of canagliflozin in preclinical models.

Disposition: Excretion of Canagliflozin and its Metabolites

Fecal excretion is the primary route of elimination for canagliflozin-derived radioactivity in both animals and humans.[1][3] In bile duct-cannulated mice and rats, the majority of radioactivity is excreted in the bile.[1][3] Urinary excretion of radioactivity is relatively low in animals, ranging from 1.2% to 7.6% of the administered dose.[1][3]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the typical experimental protocols employed in the preclinical pharmacokinetic and metabolism studies of canagliflozin.

Animal Models and Drug Administration

-

Species: Male and female CD-1 mice, Sprague-Dawley rats, and Beagle dogs are commonly used.

-

Administration: For oral pharmacokinetic studies, canagliflozin is typically suspended in a vehicle such as 0.5% sodium carboxymethylcellulose and administered via gavage.[6] Doses have ranged from 3 mg/kg to 100 mg/kg in rats.[3][4]

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the orbital venous plexus or other appropriate sites at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 12, 24, 48, and 72 hours).[4][6] The samples are collected in heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Excreta Collection: For mass balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces.

Bioanalytical Method: Quantification by UPLC-MS/MS

A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the quantification of canagliflozin and its metabolites in plasma.[6][7]

-

Sample Preparation: Plasma samples undergo a liquid-liquid extraction procedure, often using tert-butyl methyl ether, to isolate the analytes from plasma proteins and other interfering substances.[6][7]

-

Chromatographic Separation:

-

Column: A C18 column (e.g., Waters XBridge BEH C18, 100 × 2.1 mm, 2.5 μm) is commonly used.[6][7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water is frequently employed.[6]

-

Flow Rate: A typical flow rate is 0.7 mL/min.[6]

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) mode is used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for canagliflozin and its metabolites to ensure selectivity and sensitivity. For example, a transition of m/z 462.00 → 191.10 has been used for canagliflozin.[6][7]

-

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of canagliflozin.

Conclusion

This technical guide has provided a detailed overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented herein, from quantitative pharmacokinetic parameters to detailed experimental methodologies and metabolic pathways, offers valuable insights for researchers and scientists involved in the development of SGLT2 inhibitors and other therapeutic agents. A thorough understanding of a drug's ADME profile in preclinical models is a critical step in predicting its behavior in humans and ensuring a smooth transition from the laboratory to the clinic.

References

- 1. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Canagliflozin Hemihydrate: A Technical Whitepaper on Off-Target Effects and Secondary Pharmacology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Canagliflozin (B192856), a C-glucoside hemihydrate, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of renal glucose reabsorption, leading to glycosuria and a subsequent reduction in plasma glucose levels.[1] However, a growing body of evidence indicates that canagliflozin possesses a range of pharmacological activities independent of SGLT2 inhibition. These off-target effects and secondary pharmacology contribute to its broader clinical profile, including its observed cardiovascular and renal protective benefits.

This technical guide provides an in-depth review of the known off-target molecular interactions and secondary pharmacological effects of canagliflozin. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the implicated signaling pathways to offer a comprehensive resource for the research and drug development community.

Primary vs. Secondary Pharmacology: SGLT Inhibition Profile

Canagliflozin's primary therapeutic effect is derived from its competitive and reversible inhibition of SGLT2. However, it also exhibits inhibitory activity against SGLT1, which is predominantly expressed in the small intestine. This dual activity, albeit with a strong selectivity for SGLT2, distinguishes it from some other members of the gliflozin class and contributes to its overall pharmacological profile.[2]

Quantitative Data: SGLT Inhibition

The inhibitory potency and selectivity of canagliflozin for human SGLT2 over SGLT1 have been characterized in multiple in vitro systems.

| Target | Parameter | Value | Cell System | Reference |

| Human SGLT2 | Ki | 4.0 nM | hSGLT2-expressing cells | [3][4] |

| IC50 | 4.2 ± 1.5 nM | hSGLT2-expressing cells | [5] | |

| Human SGLT1 | Ki | 770.5 nM | hSGLT1-expressing cells | [3][4] |

| IC50 | 663 ± 180 nM | hSGLT1-expressing cells | [5] | |

| Selectivity | Ratio (Ki SGLT1/SGLT2) | ~192-fold | - | [3][4] |

| Ratio (IC50 SGLT1/SGLT2) | ~158-fold | - | [5] | |

| Ratio (Selectivity) | ~250-fold | - | [2] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Key Off-Target Effects and Secondary Pharmacology

Beyond SGLT inhibition, canagliflozin interacts with several other cellular targets and pathways. These interactions occur at concentrations that can be achieved clinically and are believed to contribute to the drug's pleiotropic effects.

AMP-Activated Protein Kinase (AMPK) Activation

A significant off-target effect of canagliflozin is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] This effect is not observed to the same extent with other SGLT2 inhibitors like dapagliflozin (B1669812) or empagliflozin.[6] The activation is not a direct interaction but an indirect consequence of mitochondrial inhibition.

Canagliflozin inhibits Complex I of the mitochondrial respiratory chain.[6][7] This inhibition impairs oxidative phosphorylation, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios. The elevated AMP/ADP levels allosterically activate AMPK.[6]

| Target | Parameter | Value | Cell System | Reference |

| Mitochondrial Complex I | IC50 (estimated) | 18 ± 1 µM | Permeabilized primary mouse hepatocytes | [6] |

A representative workflow for determining canagliflozin-induced AMPK activation in a cellular model is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Intricate Dance: A Technical Guide to the Molecular Modeling of Canagliflozin's Interaction with SGLT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational methodologies used to elucidate the binding mechanism of canagliflozin (B192856), a cornerstone in the management of type 2 diabetes, with its molecular target, the sodium-glucose cotransporter 2 (SGLT2). Understanding this interaction at an atomic level is paramount for the rational design of next-generation SGLT2 inhibitors with improved efficacy and selectivity. This document synthesizes findings from various in silico studies, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive overview of the molecular modeling landscape for canagliflozin and SGLT2.

Structural Foundation: Homology Modeling of Human SGLT2

The journey into the molecular interactions of canagliflozin with SGLT2 begins with a high-quality three-dimensional structure of the transporter. Due to the challenges in crystallizing membrane proteins, homology modeling has been a crucial technique.

Experimental Protocol: Homology Modeling

A common approach to building a homology model of human SGLT2 (hSGLT2) involves the following steps:

-

Template Selection: The crystal structure of the Vibrio parahaemolyticus sodium/galactose transporter (vSGLT), which shares structural homology with the LeuT transporter family to which SGLTs belong, is often used as a template.[1] The Protein Data Bank (PDB) ID for vSGLT is frequently cited as 3DH4.[2][3]

-

Sequence Alignment: The amino acid sequence of hSGLT2 is aligned with the template sequence.

-

Model Building: A 3D model of hSGLT2 is generated based on the template structure and the sequence alignment using software such as InsightII or MODELLER.[3][4]

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like Ramachandran plots to ensure that the protein's stereochemical parameters are favorable.[3] A good quality model will have a high percentage of residues in the core and allowed regions of the Ramachandran plot.[3] The root mean square deviation (RMSD) between the C-alpha atoms of the template and the modeled structure is also calculated to assess the accuracy of the model.[3]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided experimental structures of the human SGLT2-MAP17 complex, offering a more accurate template for subsequent modeling and docking studies.[5][6]

Unveiling the Binding Pose: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This technique has been instrumental in understanding how canagliflozin and other 'gliflozins' interact with the SGLT2 binding pocket.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for canagliflozin and SGLT2 includes:

-

Protein Preparation: The SGLT2 structure (either a homology model or an experimental structure) is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[2] The structure is then minimized using a force field like OPLS_2005.[2]

-

Ligand Preparation: The 3D structure of canagliflozin is prepared. This includes generating a low-energy conformation and assigning appropriate atom types and charges.

-

Grid Generation: A grid box is defined around the active site of SGLT2 to specify the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software such as Glide, AutoDock, or PLANTS.[2][4][7] These programs explore various conformations and orientations of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode. This involves examining the interactions, such as hydrogen bonds and hydrophobic interactions, between canagliflozin and the amino acid residues of SGLT2.[2][8]

Simulating the Dynamics: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the nature of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

A general protocol for running MD simulations on the canagliflozin-SGLT2 complex is as follows:

-

System Preparation: The docked complex of canagliflozin and SGLT2 is placed in a simulated membrane environment (e.g., a POPC bilayer) and solvated with water molecules and ions to mimic physiological conditions.[4] The CHARMM-GUI web server is a useful tool for this setup.[4]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) through a series of constrained simulations.[4]

-

Production Run: A long-timescale (nanoseconds to microseconds) MD simulation is performed without constraints. The trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key parameters that are often calculated include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD suggests that the complex has reached equilibrium.[4][9]

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average position, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Quantifying the Affinity: Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, binding free energy calculations are performed on the snapshots from the MD simulation trajectory.

Experimental Protocol: MM/GBSA

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for calculating the binding free energy.[2][8]

-

Snapshot Extraction: A number of snapshots are extracted from the stable part of the MD trajectory.

-

Energy Calculations: For each snapshot, the following energy terms are calculated for the complex, the receptor, and the ligand:

-

Molecular Mechanics Energy: Includes bond, angle, dihedral, and van der Waals energies.

-

Polar Solvation Energy: Calculated using a Generalized Born (GB) model.

-

Nonpolar Solvation Energy: Proportional to the solvent-accessible surface area (SASA).

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular modeling studies on canagliflozin and other SGLT2 inhibitors.

| Parameter | Canagliflozin | Phlorizin | Empagliflozin | Reference |

| Docking Score (kcal/mol) | - | -12.118 | - | [2] |

| Binding Free Energy (ΔG_bind) (kcal/mol) | -57.1803 | -42.3791 | - | [2][8] |

| IC50 (nM) | 4.4 | - | 3.1 | [10] |

| Parameter | Value | Reference |

| Median RMSD (9-10 ns) | < 2.0 Å | [4][9] |

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular Modeling Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. isfcppharmaspire.com [isfcppharmaspire.com]

- 3. connectsci.au [connectsci.au]

- 4. Computational structural studies of SGLT2-related polypharmacy | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational structural studies of SGLT2-related polypharmacy | PLOS One [journals.plos.org]

- 7. Biocomputational Prediction Approach Targeting FimH by Natural SGLT2 Inhibitors: A Possible Way to Overcome the Uropathogenic Effect of SGLT2 Inhibitor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. journals.plos.org [journals.plos.org]

- 10. benchchem.com [benchchem.com]

A Technical Deep Dive: Physicochemical Differences Between Canagliflozin Hemihydrate and Canagliflozin Anhydrous

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical differences between canagliflozin (B192856) hemihydrate and canagliflozin anhydrous. Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. Understanding the distinct characteristics of the hemihydrate and anhydrous forms is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy.

Introduction to Solid-State Forms of Canagliflozin

Canagliflozin can exist in various solid-state forms, including crystalline and amorphous states, as well as solvates and hydrates. The two forms under consideration here are:

-

Canagliflozin Hemihydrate: A crystalline solid in which canagliflozin molecules are associated with water molecules in a stoichiometric ratio of 2:1 (two molecules of canagliflozin to one molecule of water).[1] This is the form present in the marketed product, Invokana®.

-

Canagliflozin Anhydrous: A crystalline solid form of canagliflozin that does not contain water of crystallization.

The presence of water in the crystal lattice of the hemihydrate form significantly influences its physicochemical properties compared to the anhydrous form.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical differences between this compound and a crystalline anhydrous form. It is important to note that data for a single, well-characterized crystalline anhydrous form is not abundantly available in publicly accessible literature; therefore, some data points for the anhydrous form are derived from patents describing various anhydrous crystalline forms.

Table 1: Crystal Structure and Molecular Properties

| Property | This compound | Canagliflozin Anhydrous |

| Chemical Formula | C₂₄H₂₅FO₅S · 0.5H₂O[1] | C₂₄H₂₅FO₅S |

| Molecular Weight | 453.53 g/mol | 444.52 g/mol |

| Crystal System | Orthorhombic | Not explicitly found |

| Space Group | P2₁2₁2₁[1] | Not explicitly found |

Table 2: Thermal Analysis Data

| Parameter | This compound | Canagliflozin Anhydrous (Crystalline) |

| Melting Point (°C) | ~94-96 °C (with dehydration)[2] | ~222-222.5 °C[3] |

| DSC Endotherm(s) | Endotherm at approximately 86°C corresponding to dehydration, followed by melting.[4] | A sharp endotherm corresponding to melting. |

| TGA Weight Loss | Weight loss corresponding to the loss of water of hydration (approximately 2%). | No significant weight loss before decomposition. |

Table 3: Solubility and Dissolution

| Parameter | This compound | Canagliflozin Anhydrous |

| Aqueous Solubility | Higher solubility compared to the monohydrate form.[5][6] | Generally expected to have lower thermodynamic aqueous solubility than the hydrate (B1144303) form. |

| Solubility in Water | 46.4 µg/mL[5] | Very low, "almost insoluble".[7] |

| Solubility in HCl (pH 1.0) | 47.0 µg/mL[5] | Data not available |

| Dissolution Rate | Faster dissolution rate compared to the monohydrate form.[5][6] | Expected to have a slower dissolution rate in aqueous media compared to the hemihydrate. |

Table 4: Hygroscopicity and Stability

| Parameter | This compound | Canagliflozin Anhydrous |

| Hygroscopicity | Stable at ambient humidity but may convert to the monohydrate form under high humidity conditions.[5] | Crystalline anhydrous forms are generally not hygroscopic. Amorphous anhydrous canagliflozin is hygroscopic. |

| Stability | The marketed form, demonstrating good stability under recommended storage conditions. Can convert to monohydrate at high humidity.[5] | A specific crystalline anhydrous form is reported to have good chemical stability under high temperature, strong illumination, and high humidity.[3] |

Experimental Protocols

Detailed methodologies for the key characterization techniques are outlined below.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and determine the characteristic diffraction peaks.

Methodology:

-

A small amount of the sample powder (typically 10-20 mg) is gently packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.5406 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.

-

Typical instrument settings for canagliflozin analysis include a voltage of 40 kV and a current of 40 mA, with a scan range of 3° to 40° 2θ and a step size of 0.02°.[5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting point and dehydration events.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is measured as a function of temperature.

References

- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 928672-86-0 [m.chemicalbook.com]

- 3. CN104447721A - Canagliflozin anhydrous compound - Google Patents [patents.google.com]

- 4. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]

- 5. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Canagliflozin Hemihydrate in Non-Diabetic Indications: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has garnered significant attention for its therapeutic potential beyond its established role in managing type 2 diabetes. A growing body of preclinical and early-stage clinical research is exploring its efficacy and mechanisms of action in a range of non-diabetic conditions. This technical guide provides an in-depth overview of this early-stage research, focusing on the core scientific findings, experimental methodologies, and underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals investigating novel applications for canagliflozin and other SGLT2 inhibitors.

Core Mechanism of Action in Non-Diabetic Conditions

While initially developed as a glucose-lowering agent, the benefits of canagliflozin in non-diabetic indications are thought to extend beyond its effect on glycemic control. The primary mechanism involves the inhibition of SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. This action is believed to trigger a cascade of downstream effects that are beneficial in various non-diabetic pathologies. These include modulation of cellular energy metabolism, reduction of inflammation and oxidative stress, and favorable hemodynamic effects.

Key Non-Diabetic Indications and Supporting Research

Chronic Kidney Disease (CKD)

Early research suggests that canagliflozin may offer reno-protective benefits in patients with chronic kidney disease, irrespective of their diabetic status. The proposed mechanisms include the restoration of tubuloglomerular feedback, reduction in glomerular hyperfiltration, and decreased inflammation and fibrosis within the kidneys.

Quantitative Data from Clinical Trials

| Trial Name/Study | Population | Canagliflozin Dosage | Key Outcomes | Reference |

| CREDENCE (subgroup analysis) | Patients with CKD and albuminuria (including non-diabetic individuals) | 100 mg daily | - Slowed progression of kidney dysfunction- Reduced risk of end-stage renal disease (ESRD) | [1] |

| Unnamed RCT | Non-diabetic obese patients with microalbuminuria | 100 mg daily | - No significant reduction in Urine Albumin-to-Creatinine Ratio (UACR)- Significant temporary decline in estimated Glomerular Filtration Rate (eGFR), suggesting a reduction in glomerular hyperfiltration | [2] |

Experimental Protocol: CREDENCE Trial (as relevant to non-diabetic subgroup)

The Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) trial was a randomized, double-blind, placebo-controlled study.[3][4][5] Although the primary population had type 2 diabetes, subgroup analyses have provided insights into the potential effects on non-diabetic CKD.

-

Participants: Patients with an eGFR of 30 to <90 mL/min/1.73 m² and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).[5]

-

Intervention: Participants were randomly assigned to receive canagliflozin (100 mg) or placebo once daily.[5]

-

Primary Outcome: A composite of end-stage kidney disease (dialysis, transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a doubling of the serum creatinine (B1669602) level, or death from renal or cardiovascular causes.[5]

-

Follow-up: The median follow-up was 2.62 years.[5]

Signaling Pathway: Renal Protection

Caption: Canagliflozin's proposed renal protective signaling pathway.

Heart Failure

Canagliflozin is being investigated for its potential to improve outcomes in patients with heart failure, including those without diabetes. The mechanisms are thought to involve favorable hemodynamic effects, metabolic shifts in the heart, and reductions in cardiac inflammation and fibrosis.

Quantitative Data from Clinical Trials

| Trial Name/Study | Population | Canagliflozin Dosage | Key Outcomes | Reference |

| CHIEF-HF | Patients with heart failure (with and without diabetes) | 100 mg daily | - Significant improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) Total Symptom Score at 12 weeks (4.3 points higher than placebo) | [6][7][8][9][10][11] |

Experimental Protocol: CHIEF-HF Trial

The Canagliflozin: Impact on Health Status, Quality of Life and Functional Status in Heart Failure (CHIEF-HF) trial was a novel, decentralized, randomized, double-blind, placebo-controlled study.[6][7][8][9][10][11]

-

Participants: 476 participants with heart failure, regardless of ejection fraction or diabetes status.[6][11]

-

Intervention: Participants were randomized to receive canagliflozin (100 mg) or placebo once daily for 12 weeks.[6][10]

-

Primary Outcome: The change in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) at 12 weeks.[6][10]

-

Study Design: The trial was conducted remotely, with patient-reported outcomes collected via a smartphone application.[6]

Signaling Pathway: Cardioprotection

Caption: Canagliflozin's proposed cardioprotective signaling pathway.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical and early clinical data suggest that canagliflozin may improve liver health in the context of NAFLD, a condition often associated with obesity and metabolic syndrome. The proposed mechanisms include reduced hepatic steatosis, inflammation, and oxidative stress.

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Population/Model | Canagliflozin Dosage | Key Outcomes | Reference |

| Prospective Cohort Study | Patients with NAFLD | 100 mg daily | - Significant decrease in serum AST, ALT, γ-GTP, triglycerides, and ferritin after 6 months- Significant reduction in body weight and FIB-4 index | [2] |

| Pilot Study | Type 2 diabetes patients with NAFLD | 100 mg daily | - Significant reduction in hepatic fat fraction at 6 and 12 months- Improvement in serum liver enzymes and type IV collagen | [12] |

| Preclinical (HFD-fed mice) | Diet-induced obese mice | Not specified | - Reduced liver weight and serum ALT- Decreased hepatic lipid accumulation- Upregulation of lipolysis markers and downregulation of lipogenesis markers | [13] |

Experimental Protocol: Prospective Cohort Study in NAFLD

-

Participants: Thirty-five patients diagnosed with NAFLD.[2]

-

Intervention: Participants were administered canagliflozin (100 mg) daily for 6 months.[2]

-

Measurements: Body weight, serum levels of liver enzymes (AST, ALT, γ-GTP), lipids, blood sugar, HbA1c, uric acid, ferritin, and FIB-4 index were measured at baseline, 3 months, and 6 months.[2]

Signaling Pathway: Hepatic Protection in NAFLD

Caption: Canagliflozin's proposed hepatic protective signaling pathway in NAFLD.

Cerebral Ischemia

Preclinical studies indicate a potential neuroprotective role for canagliflozin in the context of cerebral ischemia (stroke). The mechanism appears to involve the inhibition of SGLT1, leading to the activation of AMPK and subsequent anti-apoptotic effects in neurons.

Quantitative Data from Preclinical Studies

| Study Model | Canagliflozin Treatment | Key Outcomes | Reference |

| Rat MCAO model | Gavage before reperfusion | - Significantly reduced infarct volume- Improved neurological deficits- Lessened brain edema and neuronal damage- Reduced apoptosis | [14] |

| Mouse MCAO/R model | Intravenous at reperfusion | - Reduced hemispheric swelling- Improved neurological function (in both moderate and severe ischemic insults)- Reduced infarct volumes in moderate, but not severe, ischemic insults | [15] |

Experimental Protocol: Rat Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Sprague Dawley rats.[14]

-

Ischemia Induction: The middle cerebral artery was occluded for 2 hours, followed by reperfusion.[14]

-

Intervention: Canagliflozin was administered by gavage before the start of reperfusion.[14]

-

Outcome Measures: Infarct volume was assessed by TTC staining. Neurological deficits were evaluated using a scoring system. Brain edema was measured by the wet-dry method. Neuronal damage and apoptosis were assessed by histological and molecular techniques.[14]

Signaling Pathway: Neuroprotection in Cerebral Ischemia

Caption: Canagliflozin's proposed neuroprotective signaling pathway.

Conclusion and Future Directions

The early-stage research on canagliflozin hemihydrate for non-diabetic indications is promising, with potential applications in chronic kidney disease, heart failure, non-alcoholic fatty liver disease, and cerebral ischemia. The underlying mechanisms appear to be multifaceted, extending beyond simple glucose management to encompass fundamental cellular processes related to metabolism, inflammation, and cell survival.

Further research is warranted to fully elucidate the signaling pathways involved and to confirm these preliminary findings in larger, well-controlled clinical trials. A deeper understanding of the molecular targets of canagliflozin in different tissues will be crucial for optimizing its therapeutic use in these emerging non-diabetic indications and for the development of next-generation SGLT inhibitors with enhanced tissue-specific effects. Drug development professionals should consider these early findings as a strong rationale for initiating further investigation into the broader therapeutic potential of canagliflozin.

References

- 1. Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of canagliflozin against nonalcoholic fatty liver disease: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. ajmc.com [ajmc.com]

- 5. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The SGLT2 inhibitor canagliflozin in heart failure: the CHIEF-HF remote, patient-centered randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. primo.bgu.ac.il [primo.bgu.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. INVOKANA - CHIEF-HF [jnjmedicalconnect.com]

- 11. The SGLT2 inhibitor canagliflozin in heart failure: the CHIEF-HF remote, patient-centered randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of canagliflozin on body composition and hepatic fat content in type 2 diabetes patients with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Canagliflozin ameliorates neuronal injury after cerebral ischemia reperfusion by targeting SGLT1 and AMPK-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Canagliflozin Hemihydrate

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Abstract

This application note details a robust and validated isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Canagliflozin (B192856) Hemihydrate in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control and stability analysis.

Introduction

Canagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[3] It functions by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[4] As a BCS Class IV drug, canagliflozin has low solubility and permeability, making accurate quantification crucial for ensuring product quality and therapeutic efficacy.[5][6] This document provides a detailed protocol for a simple, rapid, and reliable RP-HPLC method for the determination of Canagliflozin Hemihydrate.

Experimental Protocol

Instrumentation and Materials

-